molecular formula C11H6Cl2N4OS B12538747 N-(4-Cyano-1,3-thiazol-2-yl)-N'-(3,4-dichlorophenyl)urea CAS No. 666257-93-8

N-(4-Cyano-1,3-thiazol-2-yl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B12538747
CAS No.: 666257-93-8
M. Wt: 313.2 g/mol
InChI Key: LLGGPTVXEZEKNW-UHFFFAOYSA-N
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Description

N-(4-Cyano-1,3-thiazol-2-yl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-1,3-thiazol-2-yl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 4-cyano-1,3-thiazole with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. Catalysts or reagents like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-1,3-thiazol-2-yl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being key factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Cyano-1,3-thiazol-2-yl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-1,3-thiazol-2-yl)-N’-(3,4-dichlorophenyl)thiourea: Similar structure but with a thiourea group.

    N-(4-Cyano-1,3-thiazol-2-yl)-N’-(3,4-dichlorophenyl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

N-(4-Cyano-1,3-thiazol-2-yl)-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

666257-93-8

Molecular Formula

C11H6Cl2N4OS

Molecular Weight

313.2 g/mol

IUPAC Name

1-(4-cyano-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C11H6Cl2N4OS/c12-8-2-1-6(3-9(8)13)15-10(18)17-11-16-7(4-14)5-19-11/h1-3,5H,(H2,15,16,17,18)

InChI Key

LLGGPTVXEZEKNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NC(=CS2)C#N)Cl)Cl

Origin of Product

United States

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